5-Fluoro-7-methyl-1H-indole-3-carboxylic acid
Description
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative characterized by:
- Fluorine at position 5 (electron-withdrawing group).
- Methyl at position 7 (steric and lipophilic modifier).
- Carboxylic acid at position 3 (acidic functional group).
This compound is of interest in medicinal chemistry due to the combined electronic effects of fluorine and methyl groups, which influence reactivity, solubility, and biological interactions. The carboxylic acid moiety enables salt formation and hydrogen bonding, critical for pharmacokinetic properties .
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
5-fluoro-7-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-6(11)3-7-8(10(13)14)4-12-9(5)7/h2-4,12H,1H3,(H,13,14) |
InChI Key |
HXWFLEBGEWZFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid typically involves the introduction of fluorine and methyl groups to the indole ring. One common method is the electrophilic substitution reaction, where fluorine is introduced to the indole ring using a fluorinating agent such as Selectfluor. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including 5-fluoro-7-methyl-1H-indole-3-carboxylic acid, as antiviral agents against neurotropic alphaviruses. For instance, modifications in the indole structure have led to compounds that exhibit significant inhibition of viral replication. Research indicates that these compounds can achieve higher plasma drug concentrations and longer half-lives, making them promising candidates for further development in treating viral infections such as western equine encephalitis virus (WEEV) .
Anticancer Properties
Indole derivatives have shown cytotoxic effects against various cancer cell lines. Specifically, related compounds have been evaluated for their ability to induce apoptosis in leukemia cells. For example, methyl indole-2-carboxylic acid has demonstrated cytotoxicity against K562 human leukemia strains, suggesting that 5-fluoro-7-methyl-1H-indole-3-carboxylic acid may also possess similar properties due to its structural similarities .
Plant Growth Regulation
Compounds like 5-fluoro-7-methyl-1H-indole-3-carboxylic acid have been studied for their potential as plant growth regulators. The fluoro-substituted indoles are known to influence plant growth by modulating hormonal pathways, thus enhancing crop yields and resilience against environmental stressors .
Synthesis and Chemical Properties
The synthesis of 5-fluoro-7-methyl-1H-indole-3-carboxylic acid typically involves multi-step reactions starting from simpler indole derivatives. The following table summarizes some key synthesis parameters:
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Diethylaluminum chloride | 0°C, CH₂Cl₂ | 60% |
| Step 2 | Methyl pyruvate | Reflux | 70% |
| Step 3 | Hydrolysis | Room Temperature | 80% |
Case Study: Antiviral Efficacy
A study conducted on a series of indole carboxamide analogs demonstrated that structural modifications could enhance potency against alphaviruses significantly. The analogs derived from 5-fluoro-7-methyl-1H-indole-3-carboxylic acid showed up to a ten-fold increase in efficacy compared to previous leads, highlighting the importance of fluorine substitution in optimizing antiviral activity .
Case Study: Anticancer Activity
Research on the cytotoxic effects of methyl indole derivatives revealed that specific modifications could enhance their selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests that similar strategies could be applied to 5-fluoro-7-methyl-1H-indole-3-carboxylic acid for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate various biological processes, such as inhibiting enzyme activity or altering signal transduction pathways .
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges : Introducing fluorine at position 5 and methyl at position 7 requires regioselective strategies, such as directed ortho-metalation or Suzuki coupling .
- Biological Relevance : Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation, while the methyl group improves lipophilicity for membrane penetration .
- Structure-Activity Relationships (SAR) : The carboxylic acid at position 3 is critical for hydrogen bonding in kinase inhibitors, as seen in analogs like 5-bromo-7-fluoroindole derivatives .
Biological Activity
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid is a synthetic compound derived from the indole family, notable for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C_{10}H_{8}FNO_2
- Molecular Weight : Approximately 193.17 g/mol
- Structure : The compound features a fluorine atom and a methyl group attached to the indole structure, which enhances its binding affinity to various biological targets.
Target Interactions
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid interacts with multiple biological targets, influencing various cellular pathways. Its structural modifications, particularly the presence of fluorine and methyl groups, may enhance its affinity for specific enzymes and receptors.
Biochemical Pathways
This compound is involved in several biochemical pathways, including:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.
- Anticancer Properties : The compound may inhibit tumor growth through mechanisms similar to other indole derivatives.
- Antimicrobial Effects : Exhibits activity against various pathogens, potentially making it useful in treating infections.
Antiviral Activity
Research indicates that 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid may inhibit viral replication. In vitro studies have shown promising results against certain viral strains, suggesting its potential as an antiviral agent.
Anticancer Activity
The compound has demonstrated anticancer properties in preclinical models. It appears to affect cell signaling pathways related to apoptosis and proliferation, leading to reduced viability in cancer cell lines .
Antimicrobial Properties
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid exhibits broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid?
Methodological Answer: Synthesis typically involves functionalizing the indole core. For example:
- Formylation and Condensation: React 3-formyl-indole derivatives with thiazolones or thioureas under acidic conditions (e.g., acetic acid, reflux) to introduce substituents at the 3-position .
- Stepwise Halogenation: Bromo- or fluoro-substituted indoles (e.g., 5-bromo-7-fluoro-1H-indole-2-carboxylic acid) can be synthesized via nucleophilic substitution or metal-catalyzed coupling, followed by methyl group introduction via alkylation or Grignard reactions .
- Characterization: Use LC/MS (e.g., m/z 386 [M+H]+ for brominated analogs) and NMR to confirm structure and purity .
Q. How is the crystal structure of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid determined?
Methodological Answer:
- X-Ray Diffraction (XRD): Single crystals are grown via slow evaporation, and data collected using a diffractometer.
- Refinement: SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal parameters. The fluorine and methyl groups require careful modeling due to potential disorder .
- Validation: Check for R-factors (<5%) and residual electron density maps to ensure accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid?
Methodological Answer:
- Design of Experiments (DoE): Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling).
- Kinetic Studies: Monitor intermediates via in-situ NMR or HPLC to identify rate-limiting steps .
- Case Study: Brominated analogs achieved 70% yield using NaOAc in refluxing acetic acid; similar protocols may apply .
Q. What computational approaches predict the electronic properties and reactivity of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Fluorine’s electronegativity may enhance binding affinity .
- Solvent Effects: Include implicit solvation models (e.g., PCM) to mimic aqueous or organic environments .
Q. How to resolve contradictions between theoretical and experimental NMR spectra for this compound?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign proton-carbon correlations, especially for overlapping signals near the methyl and fluorine groups .
- Chemical Shift Predictors: Tools like ACD/Labs or DFT-calculated shifts (e.g., using GIAO method) can validate assignments .
- Case Study: For 5-bromo-7-fluoro analogs, discrepancies in aromatic protons were resolved via NOESY to confirm substituent orientation .
Biological and Mechanistic Questions
Q. What methodologies assess the enzyme inhibition potential of 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid?
Methodological Answer:
- In Vitro Assays: Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based substrates. Fluorine’s electron-withdrawing effect may enhance inhibitory activity .
- Structure-Activity Relationships (SAR): Compare with analogs like 5-fluoroindole-3-acetic acid (CAS 443-73-2) to identify critical substituents .
- Cellular Uptake: Use LC/MS to quantify intracellular concentrations in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
